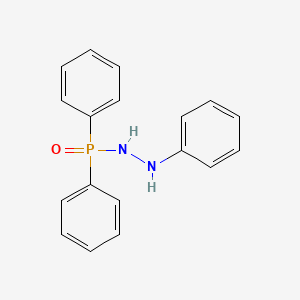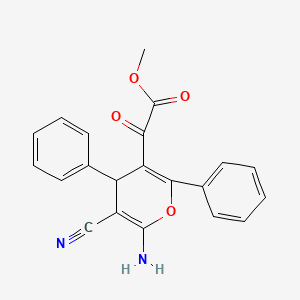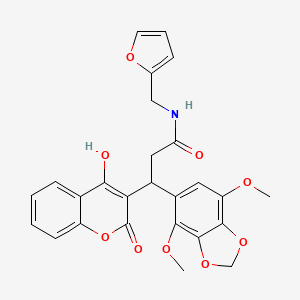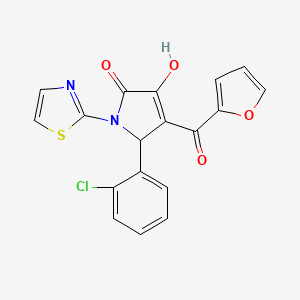
N',P,P-triphenylphosphinic hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’,P,P-triphenylphosphinic hydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a hydrazide functional group (-NH-NH2) attached to a triphenylphosphinic moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’,P,P-triphenylphosphinic hydrazide typically involves the reaction of triphenylphosphine with hydrazine derivatives. One common method is the reaction of triphenylphosphine with hydrazine hydrate in the presence of a suitable solvent, such as ethanol or methanol. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
While specific industrial production methods for N’,P,P-triphenylphosphinic hydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity of the compound. Additionally, continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N’,P,P-triphenylphosphinic hydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The hydrazide group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of N’,P,P-triphenylphosphinic hydrazide include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to reflux .
Major Products Formed
The major products formed from the reactions of N’,P,P-triphenylphosphinic hydrazide depend on the specific reaction conditions and reagents used. For example, oxidation reactions yield phosphine oxides, while reduction reactions produce phosphine derivatives. Substitution reactions can lead to a variety of substituted hydrazides .
Wissenschaftliche Forschungsanwendungen
N’,P,P-triphenylphosphinic hydrazide has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.
Medicinal Chemistry:
Materials Science: It is used in the preparation of advanced materials, such as catalysts and sensors, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N’,P,P-triphenylphosphinic hydrazide involves its ability to form stable complexes with metal ions and participate in redox reactions. The hydrazide group can act as a nucleophile, attacking electrophilic centers in various substrates. Additionally, the triphenylphosphinic moiety can stabilize the resulting complexes, enhancing their reactivity and selectivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: A related compound that lacks the hydrazide group and is commonly used as a reducing agent and ligand in coordination chemistry.
Uniqueness
N’,P,P-triphenylphosphinic hydrazide is unique due to the presence of both the triphenylphosphinic and hydrazide functional groups. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler counterparts. Additionally, its ability to form stable complexes with metal ions makes it valuable in applications such as catalysis and materials science .
Eigenschaften
Molekularformel |
C18H17N2OP |
|---|---|
Molekulargewicht |
308.3 g/mol |
IUPAC-Name |
1-diphenylphosphoryl-2-phenylhydrazine |
InChI |
InChI=1S/C18H17N2OP/c21-22(17-12-6-2-7-13-17,18-14-8-3-9-15-18)20-19-16-10-4-1-5-11-16/h1-15,19H,(H,20,21) |
InChI-Schlüssel |
NOZRLALLGKNSAS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NNP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-{[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-YL]methyl}-N~3~-(4-methylbenzyl)-4,5-dihydro-3-isoxazolecarboxamide](/img/structure/B11046877.png)
![7-[(6-bromo-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11046880.png)
![Ethyl 4-{[(6-methyl-2-oxo-1,2,5,6,7,8-hexahydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B11046886.png)

![2-[2,2-Dicyano-1-(piperidin-1-yl)ethenyl]-3-(3,4-dimethoxyphenyl)cyclopropane-1,1,2-tricarbonitrile](/img/structure/B11046892.png)

![2-[4-(dimethylamino)phenyl]-4-hydroxy-4-methyl-6-oxo-N,N'-diphenylcyclohexane-1,3-dicarboxamide](/img/structure/B11046900.png)



![7-Amino-2-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B11046929.png)
![ethyl 3-[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]-3-(pyridin-4-yl)propanoate](/img/structure/B11046936.png)
![1-methoxy-3-[(4-methoxyphenyl)carbonyl]-1H-indole-5,6-dicarbonitrile](/img/structure/B11046946.png)